molecular formula C24H23N5O2S B2896301 6-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-1,3-benzothiazole CAS No. 1226453-28-6

6-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B2896301
CAS No.: 1226453-28-6
M. Wt: 445.54
InChI Key: KPKCBLVEDNIRLF-UHFFFAOYSA-N
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Description

6-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a pyridazine ring, and a piperazine moiety, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

The synthesis of 6-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-1,3-benzothiazole involves multiple steps, typically starting with the preparation of the benzothiazole core. This can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction . The pyridazine and piperazine moieties are then introduced through subsequent reactions, often involving nucleophilic substitution and condensation reactions. Industrial production methods may utilize microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield .

Chemical Reactions Analysis

6-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-1,3-benzothiazole undergoes several types of chemical reactions, including:

Scientific Research Applications

6-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-1,3-benzothiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

6-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S/c1-2-31-19-6-3-17(4-7-19)20-9-10-23(27-26-20)28-11-13-29(14-12-28)24(30)18-5-8-21-22(15-18)32-16-25-21/h3-10,15-16H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKCBLVEDNIRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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